2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: EDCI, DCC
Bases: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound’s electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Thiazole derivatives: Similar to the compound , thiazole derivatives are studied for their potential therapeutic applications.
Pyrazole derivatives: These compounds are also of interest due to their diverse biological and chemical properties.
Uniqueness
What sets 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide apart is its unique combination of three different heterocyclic rings, which may confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c24-18(16-13-26-19(22-16)14-5-2-1-3-6-14)20-11-17(15-7-10-25-12-15)23-9-4-8-21-23/h1-10,12-13,17H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLJBLLOTKVSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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